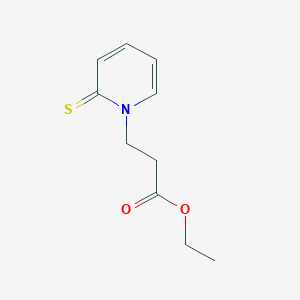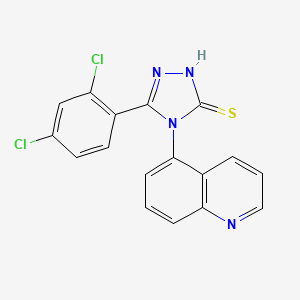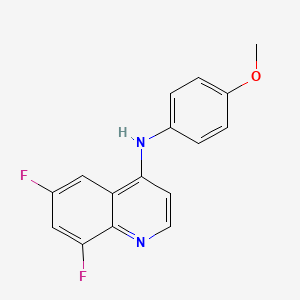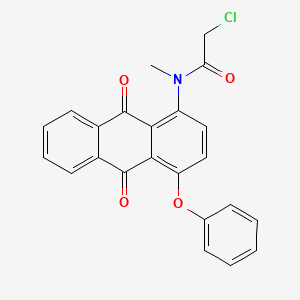
ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring with a thioxo group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE typically involves the reaction of ethyl 3-bromopropanoate with 2-thioxo-1,2-dihydropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Carboxylic acids or substituted esters.
Scientific Research Applications
ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-THIOXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLATE: Similar structure but with a carboxylate group instead of a propanoate group.
ETHYL 3-[2-OXO-1(2H)-PYRIDINYL]PROPANOATE: Similar structure but with an oxo group instead of a thioxo group.
METHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 3-(2-sulfanylidenepyridin-1-yl)propanoate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-11-7-4-3-5-9(11)14/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
LSPWOUFRBXEXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC=CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B11053696.png)
![3-[(4-methylphenyl)sulfonyl]-1,2,3,3a,4,5-hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B11053701.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053719.png)
![1-(furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11053722.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11053729.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053737.png)
![1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-](/img/structure/B11053742.png)

![(3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11053750.png)
![2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B11053754.png)

![7-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11053762.png)
![2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11053765.png)

